Hydroxenin
Description
Historical Context of Hydroxenin Discovery and Early Synthetic Routes
The emergence of this compound as a significant compound is closely tied to the pioneering efforts in synthesizing Vitamin A. Early industrial processes for Vitamin A production, notably those developed by Hoffmann-La Roche and commercialized in the 1950s, utilized this compound as a key intermediate. acs.org One of the original methods for preparing this compound involved the semi-hydrogenation of the corresponding alkyne precursor, Oxenin (B15184493). thieme-connect.de This transformation was achieved using a palladium catalyst supported on calcium carbonate and doped with lead, a system famously known as the Lindlar catalyst. thieme-connect.de This method, reported by Isler and co-workers, represented an early success in selectively reducing an alkyne to a cis alkene, a crucial step in constructing the polyene chain of Vitamin A. thieme-connect.de The process typically involved obtaining this compound from beta-ionone (B89335) through a series of carbon elongation steps. acs.org
Overview of Current Research Trajectories in this compound Chemistry
Current research in this compound chemistry is largely focused on developing more efficient and environmentally sustainable synthetic methodologies. One significant area of investigation is the acetylation of this compound. Traditional methods often rely on stoichiometric amounts of organic bases like pyridine (B92270), which generate considerable waste. acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net Research is exploring the use of solid base catalysts, such as hydrotalcite-derived mixed oxides, as heterogeneous alternatives to mitigate this issue. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net These solid catalysts have demonstrated promising results in selectively catalyzing the monoacetylation of this compound with improved yields and the potential for catalyst recycling. acs.orgresearchgate.netnih.gov
Another area of research involves the dehydration of this compound monoacetate, a step preceding the formation of Vitamin A acetate (B1210297). Studies have investigated the application of ultrasound irradiation to this reaction, demonstrating that ultrasonic conditions can facilitate the dehydration, sometimes allowing for milder reaction temperatures and potentially higher yields compared to silent conditions. mdpi.comjcsp.org.pknih.govacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
60102-36-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol |
InChI |
InChI=1S/C20H32O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h8-9,11-12,19,21-22H,6-7,10,13-14H2,1-5H3/b11-8-,15-12-,17-9+ |
InChI Key |
FRMVBNPEOHCJAG-MDVWVIHYSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(/C=C\C(=C/CO)\C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C=CC(=CCO)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hydroxenin and Its Derivatives
Catalytic Strategies in Hydroxenin Synthesis and Transformation
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of chemical processes involving this compound. Both heterogeneous and homogeneous catalytic systems have been investigated for various transformations, including its production and derivatization.
Homogeneous Catalysis in this compound Chemistry
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has also been employed in the chemistry of this compound, particularly in acetylation reactions.
Organic bases, such as pyridine (B92270), have been traditionally used in stoichiometric amounts for the acetylation of this compound, specifically in the synthesis of this compound monoacetate acs.orgnih.govresearchgate.netresearchgate.net. This reaction is a key step in the production of vitamin A acetate (B1210297) acs.orgresearchgate.net.
Studies investigating the homogeneous acetylation of this compound using pyridine have shown that the addition of the base enhances the rate of this compound monoacetate formation acs.orgresearchgate.net. However, the use of stoichiometric amounts of pyridine also leads to the formation of non-negligible amounts of this compound diacetate acs.orgresearchgate.net.
The specific chemical function of pyridine in this acetylation reaction, whether acting as a proton scavenger or a nucleophilic catalyst, has been noted as not being fully elucidated despite its widespread use acs.orgresearchgate.net. While homogeneous catalysis with organic bases like pyridine is effective in promoting the acetylation, the need for stoichiometric quantities presents environmental and separation challenges, which has driven the exploration of heterogeneous catalytic alternatives acs.orgnih.govresearchgate.net.
When pyridine was used as a basic catalyst, the mono-acetylated product and the bis-acetylated product were formed in a ratio of about 3:1, and the selectivity of acetylation could not be significantly influenced researchgate.net.
Transition Metal-Catalyzed Transformations of this compound Precursors
Transition metal catalysis plays a significant role in the synthesis of polyene structures like this compound. A notable example is the formation of this compound (specifically the (Z,Z,E) or (E,E,E) isomers, depending on the source cited) through the semi-hydrogenation of the corresponding alkyne precursor, oxenin (B15184493) thieme-connect.de. The Lindlar catalyst, a palladium-based catalyst poisoned with lead and supported on calcium carbonate, is historically significant in this transformation thieme-connect.de. This heterogeneous catalyst facilitates the selective reduction of an alkyne to a Z-alkene, a critical step in establishing the stereochemistry of the polyene chain in this compound thieme-connect.de. The reaction is typically carried out in the presence of a modifier like quinoline (B57606) to further enhance selectivity and prevent over-reduction to the saturated alkane thieme-connect.de.
While the Lindlar hydrogenation is a well-documented transition metal-catalyzed step in the synthesis route involving oxenin, detailed information on other specific transition metal-catalyzed transformations applied directly to this compound precursors within the scope of the provided outline sections is less extensively covered in the immediately available search results. General advancements in transition metal catalysis for creating cyclic and acyclic structures with controlled stereochemistry are relevant to polyisoprenoid synthesis, but specific applications to a wide range of this compound precursors beyond the hydrogenation of oxenin are not explicitly detailed in the provided snippets.
Chemo-, Regio-, and Stereoselective Synthetic Approaches to this compound Isomers
The synthesis of this compound involves the formation of a conjugated triene system, which can exist as various geometric isomers (E/Z). Controlling the chemo-, regio-, and stereoselectivity during the construction of this polyene chain and the introduction of the hydroxyl groups is paramount for obtaining the desired this compound isomer.
The Lindlar hydrogenation of oxenin exemplifies a stereoselective approach, primarily yielding the Z-alkene geometry from the alkyne thieme-connect.de. This selectivity is crucial for establishing one of the double bond configurations in the this compound structure derived from this route.
This compound itself is reported to exist as different isomers, with PubChem listing CID 13135566 as (2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol and CID 5463124 as (2E,4E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol nih.govnih.gov. The synthesis of specific isomers requires precise control over the reactions forming the double bonds. While the Lindlar catalyst provides Z-selectivity for the alkyne reduction, other synthetic strategies and catalysts would be necessary to control the geometry of the other double bonds and the regiochemistry of functionalization (like hydroxylation) to access different this compound isomers selectively.
Detailed research findings specifically outlining diverse chemo-, regio-, and stereoselective synthetic routes tailored for the preparation of different this compound isomers beyond the Lindlar hydrogenation are not extensively detailed in the provided search results. However, the importance of stereochemical control in the synthesis of retinoids, a class of compounds that includes Vitamin A (derived from this compound), is acknowledged researchgate.net.
Modern Reaction Engineering and Process Intensification in this compound Production
Modern reaction engineering techniques, including the use of ultrasound, high-pressure systems, and continuous flow methods, offer potential for process intensification in the synthesis of this compound and its intermediates, aiming for improved efficiency, yield, and sustainability.
Ultrasound-Assisted Synthesis and Derivatization of this compound
Ultrasound irradiation has been explored as a method to enhance reaction rates and yields in various chemical transformations, including those relevant to the synthesis of vitamin precursors. Specifically, the dehydration of this compound monoacetate to Vitamin A acetate has been studied under ultrasound irradiation mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.netacs.org. Research indicates that ultrasound can facilitate this dehydration, with studies investigating the effect of parameters such as temperature and ultrasonic power on the reaction yield mdpi.comresearchgate.net. For instance, higher yields in the dehydration of this compound monoacetate were reported under mild conditions with low ultrasonic power mdpi.com. This suggests that ultrasound can provide an efficient energy input for certain steps in the production of this compound derivatives.
High-Pressure Reaction Systems for this compound Precursors
Continuous Flow Synthesis Techniques for this compound Intermediates
Continuous flow synthesis offers advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions, and ease of scale-up compared to batch processes researchgate.netnih.gov. The synthesis of this compound monoacetate, a key intermediate, has been explored in a continuous enzyme-catalyzed acetylation process, demonstrating high conversion levels researchgate.net. This highlights the applicability of continuous flow techniques to steps in the this compound production route. The benefits of continuous flow processing, such as the ability to handle reactive intermediates and the potential for increased reaction rates at higher temperatures and pressures, are generally relevant to the synthesis of complex organic molecules like this compound researchgate.netnih.gov.
Derivatization Reactions and Functionalization of this compound
This compound, possessing hydroxyl groups and a polyene system, can undergo various derivatization and functionalization reactions. A significant derivatization is the acetylation of this compound to form this compound monoacetate and diacetate acs.orgresearchgate.netresearchgate.net. This acetylation is a key step in the synthesis of Vitamin A acetate acs.org. Studies have investigated this reaction, including the use of hydrotalcite-derived catalysts as more environmentally benign alternatives to traditional stoichiometric bases like pyridine acs.orgresearchgate.net. The acetylation can yield a mixture of mono- and diacetates, and the selective formation of the monoacetate is often preferred for subsequent transformations acs.orgresearchgate.net.
Another important transformation involving a this compound derivative is the dehydration of this compound monoacetate to form Vitamin A acetate, as discussed in the context of ultrasound-assisted synthesis mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.netacs.org. This reaction involves the elimination of water and rearrangement to form the conjugated tetraene system of Vitamin A acetate.
Beyond acetylation and dehydration, the presence of hydroxyl groups allows for reactions such as esterification, etherification, and oxidation. The alkene functionalities in the polyene chain can undergo reactions like epoxidation, hydrogenation (leading to saturated or partially saturated derivatives), and various carbon-carbon bond forming reactions (e.g., Heck, Sonogashira, Diels-Alder) depending on the desired functionalization and the position and configuration of the double bonds. While general methods for functionalizing alcohols and alkenes are well-established, specific detailed research findings on a broad range of derivatization and functionalization reactions applied directly to this compound beyond its acetylation and dehydration are not extensively detailed in the provided search results.
Selective Acetylation Pathways to this compound Monoacetate and Diacetate
The acetylation of this compound typically targets its hydroxyl groups, leading to the formation of this compound monoacetate and diacetate. This transformation is a significant step in the synthesis of Vitamin A acetate acs.orgnih.gov. Traditionally, this reaction has been carried out using stoichiometric amounts of organic bases such as pyridine, with acetyl chloride or acetic anhydride (B1165640) as acetylating agents acs.orgresearchgate.net. While pyridine enhances the rate of this compound monoacetate formation, it also results in the production of non-negligible amounts of this compound diacetate acs.orgnih.gov. The formation of the diacetate can potentially reduce the yield of the final product in subsequent steps acs.orgresearchgate.net.
Research has explored more efficient and environmentally benign alternatives to traditional methods. Mg- and Al-containing hydrotalcites have been investigated as base catalysts for the selective acetylation of this compound acs.orgnih.govresearchgate.net. Controlled thermal activation of as-synthesized hydrotalcites forms high surface area mixed metal oxides displaying Lewis basic sites, which significantly enhance reaction kinetics acs.orgnih.gov. Optimizing reaction conditions using these hydrotalcite-derived materials has yielded this compound monoacetate yields exceeding 60% over multiple consecutive cycles without intermediate treatment acs.orgnih.gov. The use of these solid bases has been shown to result in substantially lower diacetate formation compared to using pyridine at similar conversion levels researchgate.net.
The product distribution in acetylation can be influenced by catalyst type and reaction conditions. Studies using hydrotalcite-derived mixed oxides have shown that while this compound conversion increases with reaction time, prolonged exposure can lead to slightly increased diacetate formation and degradation to other byproducts researchgate.netresearchgate.net.
Below is a table summarizing representative data on this compound acetylation yields using different catalytic systems:
| Catalyst | Acetylating Agent | Conditions | This compound Monoacetate Yield | This compound Diacetate Yield | Source |
| Pyridine | Acetic anhydride | Homogeneous reaction | Not specified (significant) | Non-negligible | acs.orgnih.gov |
| MgAl mixed oxides (calcined) | Acetic anhydride | T = 323 K, t = 6 h, specific catalyst amount | >55% to >60% | Below 2% | acs.orgresearchgate.net |
Dehydration Reactions of this compound Derivatives to Polyenes
Dehydration of this compound derivatives is a critical step in forming the conjugated polyene system characteristic of Vitamin A and related compounds. Specifically, the dehydration of this compound monoacetate leads to the formation of Vitamin A acetate, which is a pentaene nih.govnih.govmdpi.comresearchgate.net. This reaction typically involves the removal of a water molecule from the hydroxyl group at the C-6 position of this compound monoacetate, coupled with an allylic rearrangement to extend the conjugated system.
Traditional methods for dehydration can involve reagents such as phosphorus pentoxide/quinoline or acetic anhydride researchgate.net. More recent studies have explored the use of ultrasound irradiation in combination with solvents like carbon tetrachloride and aliphatic alcohols for the dehydration of this compound monoacetate nih.govnih.govmdpi.comresearchgate.net. This method has been shown to produce an E/Z mixture of Vitamin A acetate nih.govnih.gov. The proposed mechanism involves the formation of a carbocation intermediate after protonation of the substrate, followed by dehydration mdpi.com. Interestingly, higher yields have been reported under mild conditions, such as low temperatures (e.g., 0 °C) and low ultrasonic power mdpi.com. The formation of small amounts of hydrochloric acid from the chlorinated solvent under ultrasound irradiation may also play a role in initiating the dehydration nih.govnih.govresearchgate.net.
Another approach to dehydration involves using catalysts such as alkaline earth metal bromides or manganese bromide, or their hydrates, in an organic solvent google.com. For instance, dehydration of this compound monoacetate in the presence of calcium bromide dihydrate and β-alanine hydrobromide in acetone (B3395972) or acetonitrile (B52724) at room temperature or 0°C has been described google.com. The amount of catalyst and reaction temperature are important parameters influencing the efficiency of the dehydration process google.com.
Oxidative and Reductive Transformations of this compound Backbone
Oxidative and reductive transformations at different positions of the this compound backbone are also relevant in the context of synthesizing Vitamin A and its analogs, as well as in the synthesis of this compound itself.
One reported oxidative transformation involves the oxidation of this compound to a C20 keto compound google.com. Specific conditions and reagents for this oxidation are mentioned in the context of preparing Vitamin A active aldehyde google.com.
Reductive transformations are exemplified by the synthesis of this compound from Oxenin. Oxenin (1,6-dihydroxy-3,7-dimethyl-9-(2,6,6-trimethyl-cyclohexen-1-yl)-2,7-nonadien-4-yn) contains an acetylenic linkage that is reduced to an olefinic linkage to form this compound google.com. This reduction can be achieved through hydrogenation using specific catalysts. Palladium-lead catalysts have been described for the reduction of oxenin to this compound google.com. The preparation and activity of these catalysts, including the effect of reducing agents like formaldehyde (B43269) or sodium borohydride (B1222165) and additives like sodium bicarbonate, have been investigated google.com. The reduction is typically carried out within a specific temperature range to ensure optimal activity and yield google.com.
These oxidative and reductive pathways highlight the versatility of the this compound structure in chemical synthesis, allowing for modifications of its functional groups and carbon skeleton to access related compounds.
This compound, a tetraterpene with the molecular formula C20H32O2, is a key intermediate in the synthesis of vitamin A. nih.govacs.org Its chemical behavior is characterized by a series of reactions including acetylation, hydrolysis, dehydration, and catalytic hydrogenation. acs.org Understanding the mechanisms governing these transformations is crucial for optimizing synthetic routes and developing more efficient processes. acs.org
Mechanistic Investigations of this compound Reactions
The reactivity of this compound is intricately linked to its structural features, particularly the presence of hydroxyl groups and a conjugated polyene system. Mechanistic studies have shed light on the pathways involved in its chemical transformations.
Elucidation of Reaction Mechanisms in this compound Chemistry
Detailed investigations into the reactions of this compound have provided insights into the intermediates and transition states involved.
Detailed Mechanisms of this compound Acetylation and Hydrolysis
Acetylation of this compound, a process involving the introduction of an acetyl group, is a significant step in its synthesis. The first patented procedure for this compound acetylation utilized large amounts of pyridine and acetyl chloride or acetic anhydride as acetylating agents. acs.orgresearchgate.net While an equimolar amount of base is required, the specific function of pyridine, whether as a proton scavenger or a nucleophilic catalyst, had not been fully elucidated in early studies. acs.orgresearchgate.net
Recent research investigating the homogeneous acetylation reaction using pyridine found that the addition of the base enhances the rate of this compound monoacetate formation, confirming its catalytic role. researchgate.netethz.ch However, this process can also lead to the formation of non-negligible amounts of the diacetylated product. acs.orgresearchgate.net Studies on the acetylation of this compound monoacetate also showed higher conversion towards the diacetylated product in the presence of pyridine. acs.org These observations are consistent with pyridine acting as both a base and a nucleophilic catalyst, converting acetic anhydride into a more active acetylating agent. acs.org
Hydrolysis, the reverse of a condensation reaction, involves the breaking of chemical bonds through the addition of water. libretexts.orgwikipedia.org In the context of esters and amides, hydrolysis can occur under acidic or basic conditions. libretexts.orgwikipedia.org Acidic hydrolysis of an ester is the reverse of esterification and is typically carried out by heating the ester with excess water containing a strong acid catalyst. libretexts.org Basic hydrolysis, also known as saponification in the case of esters, involves a hydroxide (B78521) ion attacking the carbonyl carbon. libretexts.orgwikipedia.org While the provided information discusses general mechanisms of acetylation and hydrolysis, specific detailed mechanisms for this compound and its derivatives would require further dedicated studies.
Protonation and Carbocation Formation in Dehydration of this compound Monoacetate
The dehydration of alcohols to yield alkenes is a process that typically occurs in the presence of a strong acid catalyst at elevated temperatures. libretexts.org This reaction can proceed via E1 or E2 mechanisms. libretexts.org For secondary and tertiary alcohols, the mechanism often involves protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation intermediate. libretexts.orgyoutube.com The carbocation can then lose a proton from an adjacent carbon to form a double bond. libretexts.orgyoutube.com
In the specific case of the dehydration of this compound monoacetate, a key step in the synthesis of vitamin A acetate, the reaction has been described as involving the protonation of the substrate. mdpi.comresearchgate.net This is followed by the dehydration of the allylic alcohol, which leads to the formation of a carbocation. mdpi.comresearchgate.net Higher yields in this dehydration/elimination step can be obtained when using the pure monoacetate derivative compared to the diacetylated intermediate. acs.org The formation and potential rearrangement of carbocations are critical aspects of understanding the product distribution in such dehydration reactions. youtube.comchemguide.co.uk
Catalytic Hydrogenation Pathways from Oxenin to this compound
This compound is obtained from the catalytic hydrogenation of Oxenin, a process that involves the reduction of an alkyne functional group to an alkene. acs.orgthieme-connect.dethieme-connect.de This semi-hydrogenation is a crucial step in the industrial synthesis of vitamin A. thieme-connect.de The original method for this transformation, reported by Isler and co-workers, utilized a palladium on carbon catalyst with an organic modifier or poison to minimize over-hydrogenation to the alkane. thieme-connect.de
Selective hydrogenation of alkynes to alkenes is challenging because the alkyne can be reduced further to the corresponding alkane. thieme-connect.de High selectivity is often achieved as long as the alkyne is present, as it is typically more strongly bound to the catalyst's active site than the resulting alkene. thieme-connect.de Factors influencing selectivity in alkyne hydrogenation include reaction temperature and hydrogen pressure. thieme-connect.de Decreasing the reaction temperature can improve selectivity. thieme-connect.de The use of poisoned catalysts, such as Lindlar catalyst (palladium on calcium carbonate poisoned with lead and quinoline), is common to stop the reduction at the alkene stage, specifically yielding the Z-alkene isomer. thieme-connect.de
Intermolecular and Intramolecular Interactions Governing this compound Reactivity
The chemical behavior of this compound is also influenced by various non-covalent interactions within and between molecules.
Role of Intramolecular Hydrogen Bonds in this compound Stability and Reactivity
Intramolecular hydrogen bonding occurs within a single molecule when a hydrogen atom bonded to an electronegative atom is attracted to another nearby electronegative atom. fiveable.me These interactions can stabilize molecular structures and influence physical and chemical properties, including reactivity. fiveable.mersc.orgscielo.org.mx
In the context of this compound, the presence of hydroxyl groups and the polyene chain suggests the potential for intramolecular hydrogen bond formation. While specific studies solely on intramolecular hydrogen bonding in this compound were not extensively detailed in the search results, related research on other molecules with similar functionalities indicates that such interactions can affect stability and reactivity. For instance, intramolecular hydrogen bonds have been shown to stabilize certain molecular conformations and influence local reactivity. fiveable.mescielo.org.mx Additionally, intramolecular hydrogen bonds can play a role in stabilizing primary hydroxylamines in metal complexes, preventing decomposition. rsc.org The formation of intramolecular hydrogen bonds in the this compound molecule has been hypothesized to have a stabilizing effect, potentially reducing activity in reactions without a base. acs.org
Substrate-Catalyst Binding and Active Site Phenomena
In catalytic reactions involving this compound, the interaction between the substrate and the catalyst at the active site is paramount in determining reaction rate and selectivity. nih.govnih.govnih.govctdbase.org For heterogeneous catalytic hydrogenation of Oxenin to this compound, the alkyne substrate binds to the active sites of the catalyst, such as palladium on carbon. thieme-connect.de The selectivity towards this compound (the alkene) over the alkane product is attributed to the stronger binding of the alkyne to the active site compared to the alkene product. thieme-connect.de Inhibiting the active sites with poisons is a strategy used to enhance the selectivity for the semi-hydrogenation product. thieme-connect.de
In the case of this compound acetylation catalyzed by solid bases like hydrotalcite-derived materials, the active sites are primarily basic sites. acs.orgresearchgate.net The accessibility of these basic sites to the bulky this compound molecule and its acetylated derivatives is a factor influencing catalytic activity. acs.orgresearchgate.net Studies have investigated the synthesis-property-performance relations over hydrotalcite-based materials, assessing the impact of factors like Mg/Al ratio on the number of basic sites and catalytic performance. acs.org Steric hindrance for substrate molecules accessing the basic sites has been proposed as a main factor determining differences in catalytic activity in some base-catalyzed reactions. researchgate.net
The binding of substrates to enzyme active sites is another area where substrate-catalyst interactions are critical. Research on other enzymes, such as 3alpha-hydroxysteroid dehydrogenase/carbonyl reductase, has shown that specific active site residues are important for substrate and cofactor binding and contribute to transition-state stabilization through interactions like hydrogen bonding. nih.gov While this research is not directly on this compound, it illustrates general principles of substrate-catalyst binding and the role of active site architecture in catalysis.
Here is a table summarizing some data points found regarding this compound reactions and properties:
| Reaction/Property | Conditions/Catalyst | Observation/Result | Source |
| Acetylation of this compound | Pyridine, Acetic Anhydride or Acetyl Chloride | Enhanced rate of this compound monoacetate formation; non-negligible diacetate formation. Pyridine acts as base/nucleophilic catalyst. | acs.orgresearchgate.netethz.ch |
| Acetylation of this compound Monoacetate | Pyridine, Acetic Anhydride | Higher conversion towards this compound diacetate. | acs.org |
| Dehydration of this compound Monoacetate | Acid catalyst (e.g., in CCl4/aliphatic alcohol) | Involves protonation and carbocation formation; higher yields with pure monoacetate. | acs.orgmdpi.comresearchgate.net |
| Catalytic Hydrogenation of Oxenin to this compound | Palladium on carbon catalyst with modifier/poison | Selective reduction of alkyne to alkene (this compound); stronger alkyne binding to active site is key for selectivity. | acs.orgthieme-connect.dethieme-connect.de |
| Intramolecular Hydrogen Bonding in this compound | (Hypothesized) | Potential stabilizing effect, reducing activity in blank reactions. | acs.org |
| This compound Monoacetate Yield (Hydrotalcite catalyst) | Optimized conditions (e.g., MMO2-973, T=323 K, t=6h) | >60% yield in consecutive cycles. | acs.org |
Table 1: Summary of Selected Research Findings on this compound Reactions
Mechanistic Investigations of Hydroxenin Reactions
Stereochemical Dynamics and Isomerization Processes
The chemical transformations involving this compound, particularly its conversion to polyene structures like Vitamin A acetate (B1210297), are accompanied by significant stereochemical dynamics. These processes often involve changes in the configuration of double bonds, leading to the formation of various geometric isomers (E/Z isomers). Understanding these dynamics is crucial for controlling reaction outcomes and product selectivity.
Stereochemical Outcomes (E/Z Ratios) in Polyene Formation from this compound
This compound, identified with PubChem CID 13135566, has an IUPAC name that specifies its initial stereochemistry as (2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,7-triene-1,6-diol nih.gov. This indicates the configuration of the double bonds at positions 2, 4, and 7.
A key reaction involving this compound in the context of Vitamin A synthesis is the dehydration of this compound monoacetate, which yields Vitamin A acetate researchgate.netresearchgate.net. Vitamin A acetate is a polyene, and its formation from this compound monoacetate results in an E/Z mixture of isomers researchgate.netresearchgate.net. The specific E/Z ratio obtained can be influenced by the reaction conditions. For instance, studies have investigated the dehydration reaction of this compound monoacetate under ultrasound irradiation researchgate.netmdpi.com. Ultrasound can influence the thermal equilibrium and the E/Z ratio of the resulting Vitamin A acetate researchgate.net.
While specific detailed data tables on the E/Z ratios directly from the dehydration of this compound monoacetate under various conditions are not extensively provided in the immediate search results, the literature indicates that an E/Z mixture is characteristic of this transformation researchgate.netresearchgate.net. The control over the stereochemistry of conjugated polyenes remains an area of interest in synthesis researchgate.net. For related allylic rearrangement processes in multi-phase systems relevant to Vitamin A synthesis, an E/Z ratio of 80/20 has been observed under specific catalytic and solvent conditions researchgate.net. However, it is important to note the specific reaction context for this observed ratio researchgate.net.
The formation of E/Z isomers during polyene synthesis highlights the potential for isomerization processes to occur during the reaction, influencing the final product distribution. Techniques like Ambient Ionization Mass Spectrometry (GS-ESI-MS) have been employed to track the product evolution during the dehydration of this compound monoacetate in real-time, which can provide insights into the reaction pathway and potentially the formation of different isomers over time researchgate.net.
Conformational Analysis of this compound and its Reaction Intermediates
Understanding the conformational preferences of this compound and its intermediates is important for elucidating reaction mechanisms and predicting stereochemical outcomes. Molecules with flexible polyene chains, like this compound, can exist in various conformations due to rotation around single bonds. These conformations can influence the accessibility of reactive sites and the orientation of reacting groups.
While direct detailed conformational analysis studies specifically on this compound were not found in the provided search results, the principles and techniques used for conformational analysis of similar complex molecules are relevant. For instance, conformational calculations utilizing methods such as force-field calculations (e.g., MMP2) and analysis of experimental data like vicinal proton-proton coupling constants from NMR spectroscopy are standard approaches for determining the preferred conformations of organic molecules, including those with cyclic and acyclic portions nih.gov. These techniques have been applied to study the conformations of related cyclic systems nih.gov.
Reaction intermediates formed during the transformation of this compound, such as carbocations or other transient species, also possess specific geometries and conformational properties that dictate the subsequent steps of the reaction and the stereochemical outcome chemistrysteps.comyoutube.comlumenlearning.comlibretexts.org. For example, reactions proceeding through planar carbocation intermediates can lead to the formation of racemic mixtures if a new chiral center is created, due to equal probability of attack from either face libretexts.org. Although the specific intermediates in the dehydration of this compound monoacetate are not detailed in terms of their conformations in the search results, the ability to track reaction intermediates using techniques like mass spectrometry is a powerful tool for gaining insights into the reaction mechanism and the nature of these transient species researchgate.net. The conformation of intermediates can significantly influence the diastereoselectivity of a reaction mdpi.com.
Advanced Characterization and Analytical Methodologies in Hydroxenin Research
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods are fundamental in elucidating the molecular structure and identifying functional groups within Hydroxenin. They also play a vital role in studying reaction mechanisms by monitoring changes in chemical bonds and molecular environments.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying the characteristic functional groups present in this compound. These techniques probe the vibrational modes of a molecule, which are unique to its structure and the types of chemical bonds it contains.
In research involving this compound and its monoacetate on a solid support, diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) was utilized. Signals observed in the range of 2935 and 1485 cm⁻¹ were assigned to C–H and CH₂ vibrations, indicative of the hydrocarbon backbone of this compound. A peak at 3699 cm⁻¹ pointed to the presence of OH functionality, consistent with the diol structure of this compound. Absorptions at 1243 cm⁻¹ (C–O) and 1640 cm⁻¹ (C═C) further supported the presence of ester linkages (in the case of the monoacetate) and carbon-carbon double bonds, respectively acs.org. These specific vibrational frequencies provide a spectroscopic fingerprint that aids in confirming the identity and assessing the purity of this compound samples. While specific detailed FTIR or Raman spectra for this compound itself were not extensively detailed in the search results, the application of these techniques for functional group identification in related contexts highlights their relevance to this compound research. General applications of FTIR and Raman spectroscopy are well-established for identifying functional groups and studying molecular structures researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, including their stereochemistry. By analyzing the chemical shifts, splitting patterns, and integration of signals from atomic nuclei (commonly ¹H and ¹³C), researchers can deduce the connectivity of atoms and their spatial arrangement.
NMR spectroscopy has been employed in the analysis of reaction mixtures containing this compound, particularly in monitoring hydrogenation reactions where oxenin (B15184493) is converted to this compound thieme-connect.de. While detailed ¹H NMR spectra of this compound were not provided in the search results, the use of ¹H NMR for analyzing the crude mixture indicates its utility in confirming the presence and assessing the isomeric composition of this compound thieme-connect.de. The complex structure of this compound, with multiple double bonds and chiral centers (implied by its diol structure and use as a Vitamin A precursor), makes NMR spectroscopy essential for elucidating its precise stereochemical configuration (e.g., the Z and E configurations of the double bonds) nih.govnih.govchemsrc.com. This is particularly important for a molecule like this compound, where different stereoisomers can have varying biological activities or reactivities. General NMR principles are widely applied for structural and stereochemical analysis hmdb.cathieme-connect.de.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, making it indispensable for identifying compounds, determining molecular weights, and probing reaction pathways.
Real-time Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Pathway Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermolabile compounds like this compound. Real-time ESI-MS allows for the direct monitoring of chemical reactions as they occur, providing kinetic data and enabling the detection of transient intermediates.
Real-time ESI-MS has been successfully applied to track the product evolution during the dehydration of this compound monoacetate, a commercially important precursor to Vitamin A acs.orgacs.orgnih.govresearchgate.netresearchgate.net. This demonstrates the capability of ESI-MS to monitor reactions involving this compound derivatives under relevant conditions, including high pressure acs.orgacs.orgnih.gov. By continuously sampling the reaction mixture and analyzing it via ESI-MS, researchers can observe the consumption of reactants and the formation of products and intermediates in real-time, offering valuable insights into the reaction mechanism and kinetics. This approach provides faster access to reaction data compared to conventional off-line methods acs.orgacs.orgnih.gov.
Tandem Mass Spectrometry for Structural Characterization of Transient Species
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment selected ions and analyze the resulting fragment ions. This technique is crucial for obtaining detailed structural information about detected species, including low-abundance intermediates that may be difficult to isolate.
In the context of monitoring the dehydration of this compound monoacetate, tandem mass spectrometry was used in conjunction with real-time ESI-MS. This allowed for the structural characterization of the species detected during the reaction acs.orgacs.orgnih.govresearchgate.netresearchgate.net. By fragmenting the ions corresponding to intermediates, researchers can piece together structural information based on the fragmentation patterns. This is particularly useful for confirming the identity of proposed intermediates and understanding the mechanistic steps of the reaction. Although carbocationic intermediates were not detected in one study, likely due to their short lifespan, the method's capability to monitor reactive intermediates and byproducts was highlighted acs.org. Tandem MS provides a powerful tool for validating proposed reaction pathways and gaining deeper mechanistic understanding researchgate.net.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating complex mixtures, isolating target compounds like this compound, and assessing their purity. These methods exploit differences in the physical or chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture phenomenex.com. Its precision and versatility make it indispensable in chemical analysis, particularly for compounds that may be sensitive to heat or not easily volatilized measurlabs.com. In the context of this compound research, HPLC is particularly valuable for the separation and quantification of its various isomeric forms phenomenex.comnih.govsielc.comakjournals.com. Isomers, having the same molecular formula but different structural arrangements, can exhibit distinct chemical and physical properties, making their separation and individual quantification critical for understanding reaction outcomes and product purity nih.govsielc.com.
Studies involving the acetylation of this compound, for instance, have utilized HPLC equipped with a diode array detector for analysis acs.orgresearchgate.net. An Agilent Zorbax Plus C18 column and a water-acetonitrile gradient have been employed to monitor the conversion of this compound and the yield of products like this compound monoacetate and diacetate acs.org. This demonstrates the capability of HPLC to effectively separate and quantify this compound and its acetylated derivatives in reaction mixtures acs.orggoogle.com. The method allowed for the clear identification of the solvent, reactant, base, and products acs.org. The conversion of this compound and the yield of products were calculated based on HPLC analysis acs.org. For example, in one study, HPLC analysis showed a conversion of above 80% in the presence of pyridine (B92270), with a non-negligible formation of the diacetylated product (ca. 20%) acs.org. The method's sensitivity and reproducibility are optimal for precise quantitative analyses measurlabs.com.
HPLC is also broadly applied for impurity profiling and ensuring the quality of chemical compounds, including the separation of structurally similar compounds like isomers and enantiomers phenomenex.comakjournals.com. Normal-phase HPLC is considered ideal for the separation of isomers measurlabs.com. The ability to separate and quantify different isomers of this compound is crucial for controlling reaction selectivity and ensuring the purity of synthesized products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation of volatile and semi-volatile compounds, followed by their identification and quantification based on their mass fragmentation patterns jchr.orgshimadzu.com. GC-MS is particularly well-suited for analyzing complex mixtures and identifying unknown components, including reaction by-products jchr.org.
In this compound research, GC-MS has been employed in the analysis of reaction mixtures, such as the hydrogenation of oxenin to produce this compound thieme-connect.de. Samples from such reactions have been analyzed by GC and GC/MS to determine their composition thieme-connect.de. This indicates the utility of GC-MS in monitoring the progress of reactions involving this compound and identifying the resulting products.
Computational Chemistry and Theoretical Modeling of this compound Reactivity
Computational chemistry and theoretical modeling provide powerful tools to complement experimental studies of this compound, offering insights into its electronic structure, reactivity, and behavior at the molecular level. These methods can predict properties, explore reaction pathways, and help rationalize experimental observations.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and energetics of molecules cecam.orgaps.orgnih.govmpg.de. DFT provides a computationally efficient approach to determine the ground-state properties of atoms, molecules, and solids aps.orgnih.govmpg.de. By calculating the electron density, DFT can provide information about molecular geometries, bond lengths, vibrational frequencies, and importantly, electronic properties such as molecular orbitals, charge distribution, and energy levels cecam.orgaps.orgmpg.de.
Applying DFT to this compound allows researchers to gain a deeper understanding of its intrinsic electronic characteristics. This includes determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity in chemical reactions wikipedia.org. DFT calculations can also be used to study the relative stability of different conformers or isomers of this compound and to calculate reaction energies and activation barriers for potential reaction pathways researchgate.net. While specific DFT studies on this compound were not detailed in the search results, DFT is a standard tool for such analyses in organic chemistry research cecam.orgnih.govacs.org. The accuracy of DFT calculations depends on the chosen approximation for the exchange-correlation functional, and ongoing research aims to improve these approximations aps.orgnih.gov.
Molecular Dynamics Simulations of this compound in Reaction Environments
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems by simulating the forces and motions of atoms and molecules ebsco.comnih.govmdpi.com. MD simulations can provide insights into how molecules move, interact, and undergo conformational changes in various environments, such as in solution or at interfaces ebsco.comnih.govnih.gov.
In the context of this compound research, MD simulations could be used to model the behavior of this compound molecules in different reaction environments, such as in the presence of solvents, catalysts, or other reactants. These simulations can help visualize and understand molecular interactions, diffusion processes, and the dynamics of reaction intermediates or transition states ebsco.comacs.org. For example, MD simulations can be used to study how the conformation of this compound might change in a specific solvent or how it might interact with a catalyst surface mdpi.comnih.gov. While direct MD studies on this compound were not found, MD simulations are increasingly used to study reaction dynamics and identify optimal reaction conditions for various chemical systems ebsco.comacs.org. They can provide a detailed picture of how chemical changes occur at the microscopic level ebsco.com.
Theoretical Examination of Acid-Catalyzed Processes involving this compound
Theoretical methods, including quantum chemical calculations and molecular dynamics simulations, can be applied to investigate acid-catalyzed reactions involving this compound. Acid catalysis is a common strategy in organic synthesis to accelerate reactions and improve selectivity wikipedia.orgmdpi.com. Given that this compound contains hydroxyl groups and double bonds nih.govnih.gov, it could potentially participate in various acid-catalyzed transformations, such as esterification, ether formation, or hydration/dehydration reactions mdpi.comlibretexts.orgmasterorganicchemistry.com.
Theoretical studies can help elucidate the mechanisms of these acid-catalyzed processes by identifying intermediates and transition states, calculating activation energies, and understanding the role of the acid catalyst in lowering the energy barrier researchgate.netmdpi.comacs.orgacs.org. For instance, DFT calculations can be used to model the interaction between this compound and an acid catalyst, such as a proton or a Lewis acid, and to map out the potential energy surface for the reaction researchgate.netacs.org. Molecular dynamics simulations could provide information about the dynamics of the catalyst and reactants in the reaction environment ebsco.comacs.org. Theoretical studies have been successfully applied to understand the mechanisms of various acid-catalyzed organic reactions, including esterification and the ring-opening of epoxides researchgate.netmdpi.comacs.orgacs.org. Lewis acid catalysis, which involves electron pair acceptors, is also a significant area of study for enhancing reactivity and selectivity in organic reactions wikipedia.orgresearchgate.net.
Structure-Activity Relationship (SAR) Studies Applied to Chemical Reactivity and Selectivity
Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its activity or properties collaborativedrug.comoncodesign-services.comgardp.org. In the context of chemical reactivity and selectivity, SAR studies aim to understand how variations in the molecular structure of this compound influence its propensity to undergo specific reactions and the preference for the formation of certain products over others collaborativedrug.comsolubilityofthings.com.
SAR studies typically involve synthesizing or obtaining a series of structurally related compounds and evaluating their reactivity or selectivity under specific conditions oncodesign-services.com. By correlating the structural features of these compounds with their observed chemical behavior, researchers can identify the key structural elements that govern reactivity and selectivity collaborativedrug.comsolubilityofthings.com. This information can then be used to design modified this compound structures with enhanced or altered reactivity profiles oncodesign-services.com.
While SAR is frequently discussed in the context of biological activity collaborativedrug.comoncodesign-services.comgardp.org, the principle is equally applicable to chemical reactivity. Understanding the SAR of this compound's chemical transformations is crucial for developing efficient synthetic routes and controlling reaction outcomes. For example, studies on the structure-activity relationships of retinoids, a class of compounds structurally related to this compound ctdbase.org, have investigated how alterations in the polyene chain influence biological activity nih.gov. This demonstrates how subtle structural changes can significantly impact the properties of such molecules nih.gov. Applying similar principles to the chemical reactions of this compound can provide valuable insights into designing selective transformations. PubChem provides tools that allow users to perform SAR analysis by presenting biological activity data in relation to chemical structures libretexts.org.
Environmental and Sustainability Aspects in Hydroxenin Production
Green Chemistry Principles Applied to Hydroxenin Synthesis
Green chemistry provides a framework of twelve principles aimed at reducing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product, from design to disposal. epa.govtradebe.comsustainability-directory.comyale.edunih.govgarph.co.uk Applying these principles to the synthesis of a compound like this compound would focus on designing processes that are inherently safer, more efficient, and environmentally benign. epa.govtradebe.comsustainability-directory.comyale.edugarph.co.uk
Exploration of Environmentally Benign Solvents and Solvent-Free Processes
Solvents are auxiliary substances extensively used in chemical synthesis, and they often account for a significant portion of the waste generated. garph.co.ukpnas.orgingentaconnect.combio-conferences.org Many traditional organic solvents are flammable, volatile, hazardous, and toxic, contributing to air and water pollution and posing risks to human health. garph.co.ukingentaconnect.combio-conferences.orgresearchgate.net Therefore, the selection of safer solvents or the elimination of solvents altogether is a critical aspect of green chemistry in the context of this compound synthesis. epa.govtradebe.comsustainability-directory.comyale.edunih.govgarph.co.ukingentaconnect.combio-conferences.orgresearchgate.netorientjchem.org
Environmentally benign solvents include water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents. garph.co.ukpnas.orgingentaconnect.comresearchgate.netorientjchem.org Water, being inexpensive, non-toxic, and readily available, is an ideal green solvent when applicable. pnas.orgingentaconnect.com Supercritical CO2 is another natural solvent that is nonflammable and readily evaporating. pnas.org Ionic liquids and deep eutectic solvents are gaining attention for their versatility, recyclability, and low toxicity. ingentaconnect.comorientjchem.org Exploring the use of such green solvents for the different steps in the hypothetical this compound synthesis could significantly reduce the environmental footprint. garph.co.ukingentaconnect.comresearchgate.netorientjchem.org
Even more environmentally friendly is the concept of solvent-free synthesis, where reactions are conducted without the use of an external solvent. pharmafeatures.comijrpr.comcem.comfiveable.meresearchgate.net This approach aligns strongly with green chemistry principles by minimizing hazardous substances and reducing waste. ijrpr.comfiveable.meresearchgate.net Solvent-free reactions can potentially lead to higher reaction rates and improved yields due to the direct interaction of reactants. ijrpr.comfiveable.me Techniques like mechanochemistry, where mechanical energy is used to activate molecules, or thermal reactions can facilitate solvent-free processes. pharmafeatures.comijrpr.com Implementing solvent-free conditions for suitable steps in the this compound synthesis would be a significant step towards a greener process. pharmafeatures.comijrpr.comcem.comfiveable.meresearchgate.net
Design and Implementation of Sustainable Catalytic Systems
Catalytic systems play a vital role in sustainable chemistry by enabling more efficient reactions that generate fewer by-products and consume less energy. bio-conferences.orgcatalysis.blogsolubilityofthings.comnano-ntp.com Catalysts accelerate chemical reactions without being consumed, offering an advantage over stoichiometric reagents which are used in excess and contribute to waste. epa.govtradebe.comyale.edunih.gov The design and implementation of sustainable catalytic systems for this compound production would focus on developing catalysts that are not only effective but also environmentally friendly and economically viable.
Development of Recyclable and Reusable Catalysts for this compound Transformations
The ability to recycle and reuse catalysts is a crucial aspect of sustainable catalysis, particularly for valuable or environmentally sensitive catalysts, such as those based on precious metals. nano-ntp.comrsc.orgnumberanalytics.comresearchgate.netillinois.edu Catalyst recycling reduces the need for synthesizing new catalysts, conserving resources and minimizing waste. rsc.orgnumberanalytics.comresearchgate.net
Developing recyclable catalysts for the hypothetical transformations involved in this compound synthesis could involve several strategies. Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate from the reaction mixture by simple techniques like filtration, facilitating their reuse. rsc.orgresearchgate.net Supporting homogeneous catalysts on solid materials is one approach to make them recyclable while potentially retaining their activity and selectivity. rsc.orgresearchgate.net
Research is ongoing in developing novel recyclable catalytic systems, including those based on earth-abundant metals and bio-inspired frameworks. nano-ntp.com Techniques like using polyethylene (B3416737) glycol (PEG), ionic liquids, deep eutectic solvents, or biphasic systems can also aid in the recovery and recycling of catalysts. rsc.org Electrochemical techniques are also being explored for recycling homogeneous catalysts. illinois.edu Implementing such recyclable catalytic systems in the synthesis of this compound would contribute to a more sustainable and cost-effective process. nano-ntp.comrsc.orgnumberanalytics.comresearchgate.netillinois.edu
Energy-Efficient Processes for this compound Production
Minimizing energy consumption is another key principle of green chemistry, recognizing the environmental and economic impacts associated with energy requirements. epa.govtradebe.comyale.edunih.govsolubilityofthings.comchemcopilot.com Energy-efficient processes for this compound production would aim to reduce the energy input required for chemical reactions and related operations. solubilityofthings.comchemcopilot.comreagent.co.uk
Optimizing reaction conditions to proceed at ambient temperature and pressure whenever possible is a fundamental approach to increasing energy efficiency. epa.govtradebe.comyale.edunih.govsolubilityofthings.comchemcopilot.com High temperatures and pressures typically require significant energy input. solubilityofthings.comreagent.co.uk Utilizing catalysts that lower the activation energy of reactions can allow them to proceed efficiently under milder conditions, thus reducing energy demands. bio-conferences.orgcatalysis.blogsolubilityofthings.comnano-ntp.comchemcopilot.comreagent.co.uk
Future Directions and Emerging Research Avenues for Hydroxenin
Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency
Current synthetic routes involving Hydroxenin, such as its formation via the hydrogenation of oxenin (B15184493) or subsequent acetylation, often rely on established catalytic methods acs.orgthieme-connect.de. Future research can focus on developing novel catalytic systems to improve reaction efficiency and selectivity, particularly concerning the control of stereochemistry in the polyene chain. For instance, the selective semi-hydrogenation of alkynes to alkenes, a transformation relevant to this compound synthesis, often involves palladium catalysts, and controlling the E/Z selectivity of the resulting double bonds remains an area of active research thieme-connect.de. Novel heterogeneous catalysts, potentially based on modified metal nanoparticles or metal-organic frameworks (MOFs), could offer improved activity, stability, and ease of separation compared to homogeneous systems. Research into supported catalysts, such as hydrotalcite-derived mixed oxides used in the acetylation of this compound, demonstrates the potential of solid bases for enhancing reaction yields and enabling catalyst recycling acs.orgresearchgate.net. Future work could explore a wider range of solid catalysts or immobilized enzymes for various transformations of this compound, aiming for higher turnover numbers and reduced waste.
Exploration of Bio-Inspired Synthesis Routes for this compound and Related Polyenes
Nature provides elegant and efficient pathways for synthesizing complex polyenes, often employing enzymatic cascades that operate under mild conditions with high chemo-, regio-, and stereoselectivity. Exploring bio-inspired synthesis routes for this compound could lead to more sustainable and environmentally friendly production methods. This could involve identifying or engineering enzymes capable of catalyzing specific steps in the synthesis, such as the formation or modification of polyene double bonds or the introduction of hydroxyl groups at precise locations. Mimicking natural biosynthetic pathways could potentially reduce the need for harsh reagents and high temperatures typically associated with traditional organic synthesis. Research in this area would involve interdisciplinary collaboration between organic chemists and biochemists to identify relevant enzymes, understand their mechanisms, and potentially engineer them for optimized activity and substrate specificity towards this compound or its precursors.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound Chemistry
The complexity of polyene synthesis, including potential issues with regioselectivity and stereoisomer formation, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). Future research can leverage AI/ML algorithms to predict optimal reaction conditions, catalysts, and synthetic routes for this compound and its derivatives. By training models on large datasets of chemical reactions, researchers could potentially predict the outcome of untested reactions, identify novel synthetic pathways, and optimize reaction parameters more efficiently than traditional experimental screening. AI could assist in designing catalysts with desired properties for specific transformations of this compound, predicting potential side products, and understanding complex reaction mechanisms. This integration could significantly accelerate the discovery and optimization of this compound synthesis and functionalization methods.
Advancements in Microreactor Technology for this compound Synthesis
Microreactor technology offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for precise control over reaction parameters. Applying microreactor technology to the synthesis and reactions of this compound could lead to more efficient and scalable processes. Continuous flow systems in microreactors can allow for better control over reaction times and temperatures, potentially improving yields and selectivity, especially for reactions involving unstable intermediates. The small volumes in microreactors can also enhance safety when handling potentially hazardous reagents. Future research could focus on designing and optimizing microreactor systems for specific steps in the this compound synthesis pathway, such as catalytic hydrogenations or acetylation reactions, to achieve higher throughput and better control over product distribution.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Hydroxenin’s physicochemical properties?
- Methodological Answer : Begin with a systematic review of existing literature to identify established protocols for analogous compounds . Design experiments to measure key properties (e.g., solubility, stability, reactivity) using standardized methods, ensuring alignment with Journal of Organic Chemistry guidelines for reproducibility . For example:
- Step 1 : Use differential scanning calorimetry (DSC) to determine thermal stability.
- Step 2 : Employ UV-Vis spectroscopy to assess solubility in polar/nonpolar solvents.
- Step 3 : Validate results against control compounds with known properties.
- Table 1 : Example Experimental Parameters for this compound Characterization
| Property | Method | Conditions | Reference Standard |
|---|---|---|---|
| Thermal Stability | DSC | N₂ atmosphere, 25–300°C | Polystyrene (Tg = 100°C) |
| Solubility | UV-Vis Spectroscopy | 25°C, 0.1 M solutions | Ethanol/Water benchmarks |
Q. What are the best practices for conducting a literature review on this compound to identify research gaps?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and IUPAC reports to compile peer-reviewed studies . Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., “this compound AND catalytic activity NOT industrial production” .
- Prioritize recent studies (last 5–10 years) but include seminal works to trace methodological evolution. Cross-reference experimental conditions (e.g., temperature, catalysts) to highlight inconsistencies or unexplored variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?
- Methodological Answer :
- Step 1 : Replicate conflicting studies to verify reproducibility, documenting all variables (e.g., purity, instrumentation calibration) .
- Step 2 : Perform sensitivity analysis to identify critical factors (e.g., pH, trace impurities) using factorial design experiments .
- Step 3 : Compare results with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .
- Example Contradiction : Discrepancies in reaction yields under aerobic vs. anaerobic conditions.
- Resolution : Introduce controlled inert-atmosphere protocols and quantify oxygen’s role as a catalyst/terminator .
Q. What methodological approaches are recommended for optimizing this compound synthesis to achieve higher purity yields?
- Methodological Answer :
- Step 1 : Screen reaction parameters (e.g., solvent polarity, temperature gradients) using high-throughput robotic platforms .
- Step 2 : Apply chromatography (HPLC, GC-MS) to isolate intermediates and quantify byproducts .
- Step 3 : Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading vs. reaction time).
- Table 2 : Optimization Workflow for this compound Synthesis
| Variable | Range Tested | Optimal Value | Purity Improvement |
|---|---|---|---|
| Catalyst (Pd/C) | 0.1–5.0 mol% | 2.5 mol% | 15% |
| Temperature | 60–120°C | 90°C | 22% |
| Solvent | THF, DMF, EtOH | DMF | 18% |
Key Considerations for Data Reporting
- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for detailing experimental procedures, including raw data archiving in supplementary materials .
- Ethical Rigor : Address uncertainties (e.g., instrumental error margins) transparently in the discussion section .
- Literature Integration : Cite foundational studies while emphasizing novel contributions (e.g., improved synthetic routes or mechanistic insights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
